molecular formula C17H27N3O2 B2385435 3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2319719-86-1

3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2385435
CAS No.: 2319719-86-1
M. Wt: 305.422
InChI Key: BSFOVTIJTWALJN-UHFFFAOYSA-N
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Description

3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety and an oxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-14-4-5-17(19-18-14)22-13-15-6-8-20(9-7-15)11-16-3-2-10-21-12-16/h4-5,15-16H,2-3,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFOVTIJTWALJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)CC3CCCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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